Secretin (human)
Description
Secretin (human) is a 27-amino acid peptide hormone synthesized by the enteroendocrine S-cells of the duodenum in response to acidic chyme entering the small intestine . It plays a pivotal role in regulating gastrointestinal homeostasis by stimulating pancreatic ductal cells to secrete bicarbonate-rich fluids, neutralizing duodenal acidity and facilitating enzymatic digestion . Beyond its digestive functions, secretin acts as a neuromodulator in the central nervous system (CNS), influencing GABAergic and monoaminergic neurotransmission, and has been implicated in stress adaptation, learning, and memory . Synthetic human secretin (C47713) is clinically used for pancreatic function testing, secretin-enhanced magnetic resonance cholangiopancreatography (MRCP), and diagnosis of gastrinoma syndrome .
Properties
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[3-hydroxy-2-(methylamino)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H156N32O22/c1-41(2)33-55(80(138)117-66(46(11)12)67(88)125)105-64(122)39-103-69(127)52(23-26-61(86)119)111-77(135)58(36-44(7)8)116-79(137)59(37-45(9)10)115-73(131)50(21-17-31-100-84(93)94)107-75(133)54(24-27-62(87)120)112-78(136)57(35-43(5)6)113-72(130)48(19-15-29-98-82(89)90)106-68(126)47(13)104-63(121)38-102-70(128)53(25-28-65(123)124)110-71(129)49(20-16-30-99-83(91)92)108-76(134)56(34-42(3)4)114-74(132)51(22-18-32-101-85(95)96)109-81(139)60(40-118)97-14/h41-60,66,97,118H,15-40H2,1-14H3,(H2,86,119)(H2,87,120)(H2,88,125)(H,102,128)(H,103,127)(H,104,121)(H,105,122)(H,106,126)(H,107,133)(H,108,134)(H,109,139)(H,110,129)(H,111,135)(H,112,136)(H,113,130)(H,114,132)(H,115,131)(H,116,137)(H,117,138)(H,123,124)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYKXQNDELMKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H156N32O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1978.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secretin (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of secretin (human) typically involves recombinant DNA technology. The gene encoding secretin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces secretin, which is subsequently purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Secretin (human) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of secretin include trifluoroacetic acid (TFA) for deprotection, and various coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in SPPS .
Major Products Formed
The major product formed from the synthesis of secretin is the peptide itself. During enzymatic degradation, smaller peptide fragments and individual amino acids are produced .
Scientific Research Applications
Diagnostic Applications
Human secretin is primarily used in clinical diagnostics to evaluate pancreatic function and diagnose specific conditions.
Exocrine Pancreas Function Testing
Secretin is administered to stimulate the pancreas to secrete bicarbonate-rich fluid, which is crucial for assessing exocrine pancreatic function. This test helps diagnose conditions such as:
- Chronic pancreatitis
- Cystic fibrosis
- Pancreatic duct obstruction
The test involves measuring the volume and bicarbonate concentration of pancreatic secretions after secretin administration. Studies show that in healthy individuals, peak bicarbonate concentrations can reach approximately 100 mEq/L, while lower values indicate dysfunction .
Zollinger-Ellison Syndrome Testing
Secretin is used to stimulate gastrin secretion in patients suspected of having Zollinger-Ellison syndrome, a condition characterized by gastrin-secreting tumors (gastrinomas). The test helps differentiate gastrinoma from other causes of hypergastrinemia .
Endoscopic Retrograde Cholangiopancreatography (ERCP)
Secretin enhances the visualization of the pancreatic duct during ERCP by promoting fluid secretion and relaxing the sphincter of Oddi. This application aids in identifying abnormalities in the bile and pancreatic ducts .
Therapeutic Applications
Recent studies suggest potential therapeutic roles for secretin beyond its diagnostic uses.
Treatment of Obesity
Research indicates that secretin may play a role in regulating energy homeostasis and could be a candidate for obesity treatment. It has been shown to activate brown adipose tissue thermogenesis, which can increase energy expenditure and decrease food intake . The dual effects on energy balance make it a promising area for further investigation.
Neurological Implications
Secretin receptors are found in various brain regions, suggesting that secretin may influence neurological functions. Studies have indicated its potential role in neurodevelopment and synaptic plasticity, with implications for treating neurodevelopmental disorders .
Physiological Roles
Secretin's physiological roles extend beyond digestion and include effects on renal function and cardiovascular health.
Renal Function
Secretin has been shown to increase renal plasma flow and urinary bicarbonate excretion, indicating its involvement in renal regulation . This diuretic effect could have therapeutic implications for conditions involving fluid balance.
Cardiac Effects
Recent findings suggest that secretin may enhance myocardial glucose uptake, indicating potential cardiovascular benefits . These effects warrant further exploration regarding secretin's role in heart health.
Research Insights
Numerous studies have investigated the mechanisms and effects of secretin, contributing to its understanding as both a hormone and a neuropeptide.
Data Summary Table
| Application | Description | Key Findings |
|---|---|---|
| Exocrine Pancreas Function Test | Evaluates pancreatic function by measuring bicarbonate secretion | Healthy individuals show peak bicarbonate concentrations ~100 mEq/L |
| Zollinger-Ellison Syndrome Test | Stimulates gastrin secretion for diagnosing gastrinoma | Differentiates gastrinoma from other causes of hypergastrinemia |
| ERCP | Enhances visualization of pancreatic ducts | Facilitates identification of ductal abnormalities |
| Obesity Treatment | Potential role in regulating energy balance | Activates thermogenesis; decreases food intake |
| Neurological Implications | Influences neurodevelopment and synaptic plasticity | Implications for treating neurodevelopmental disorders |
| Renal Function | Increases renal plasma flow and urinary bicarbonate excretion | Suggests involvement in fluid balance regulation |
| Cardiac Effects | Enhances myocardial glucose uptake | Potential implications for cardiovascular health |
Mechanism of Action
Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells in the pancreas, stomach, and liver. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate from pancreatic duct cells and inhibits gastric acid secretion from parietal cells in the stomach .
Comparison with Similar Compounds
Structural and Functional Comparisons
Secretin belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of class B G protein-coupled receptors (GPCRs). Below is a comparative analysis with key structurally and functionally related peptides:
Table 1: Structural and Receptor Homology
| Compound | Receptor Homology to Secretin Receptor | Key Structural Features | Primary Signaling Pathways |
|---|---|---|---|
| Secretin | 100% (human SecR) | 27-amino acid, N-terminal α-helix | cAMP, Ca²⁺, PI hydrolysis |
| VIP | 37% | 28-amino acid, C-terminal amidation | cAMP |
| Glucagon | 34% | 29-amino acid, N-terminal histidine | cAMP |
| Oxytocin | <10% | 9-amino acid, cyclic disulfide bridge | Ca²⁺, PKC |
| Cholecystokinin (CCK) | <10% | Sulfated tyrosine at position 27 | IP3/DAG, Ca²⁺ |
- VIP : Shares 37% homology with the secretin receptor but primarily activates cAMP via VPAC1/2 receptors. Unlike secretin, VIP induces smooth muscle relaxation and vasodilation but lacks significant pancreatic bicarbonate stimulation .
- Glucagon: Despite low receptor homology, glucagon and secretin both stimulate cAMP but target divergent metabolic pathways (glucagon: glycogenolysis; secretin: bicarbonate secretion) .
- Oxytocin : Structurally distinct but overlaps with secretin in modulating GABAergic neurotransmission and visceral inflammation resolution .
- CCK : Co-activates pancreatic enzyme secretion with secretin but operates via IP3/DAG pathways and requires sulfation for receptor binding .
Table 2: Functional Overlap and Divergence
| Compound | Shared Functions with Secretin | Unique Functions |
|---|---|---|
| Secretin | Pancreatic bicarbonate secretion, BAT activation | Neuroprotection, gastric relaxation via VIP |
| VIP | Smooth muscle relaxation, neuroprotection | Vasodilation, immune regulation |
| CCK | Pancreatic enzyme secretion | Gallbladder contraction, appetite suppression |
| Oxytocin | GABA modulation, stress adaptation | Uterine contraction, social bonding |
| Glucagon | cAMP-mediated signaling | Hepatic glucose production |
Clinical and Therapeutic Comparisons
Pancreatic Function Testing
- Secretin : Gold standard for assessing exocrine pancreatic insufficiency. Synthetic human secretin (0.4 µg/kg) increases duodenal bicarbonate >80 mEq/L in healthy individuals .
- CCK/Pancreozymin : Used alongside secretin to evaluate enzyme output (e.g., amylase, lipase). CCK-8 (40 ng/kg) elicits enzyme-rich pancreatic secretion .
Receptor Binding and Pharmacodynamics
Secretin’s receptor (SecR) activation requires precise N-terminal residues (Asp3, Phe6, Gly4) for high-affinity binding, whereas VIP tolerates broader structural variations . Supraphysiological secretin doses (>5.6 pmol/kg/h) activate extravagal pathways, unlike VIP’s linear dose-response .
Table 3: Receptor Binding Affinities (IC₅₀)
| Ligand | Secretin Receptor (nM) | VPAC1 Receptor (nM) |
|---|---|---|
| Secretin | 3.2 | >1000 |
| VIP | >1000 | 1.4 |
| Glucagon | >1000 | >1000 |
Biological Activity
Secretin is a gastrointestinal hormone that plays a crucial role in various physiological processes. It was first identified in 1902 by Bayliss and Starling and is primarily secreted by S cells in the duodenum. This article explores the biological activity of human secretin, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.
Structure and Secretion
Human secretin is synthesized as a pre-propeptide consisting of 121 amino acids. The active form is a 27-amino-acid peptide, released in response to acidic chyme entering the duodenum, which stimulates its secretion to regulate pH and digestive processes .
Secretin exerts its effects through G-protein coupled receptors (secretin receptors) located on various cell types throughout the body. Upon binding to these receptors, secretin activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which mediates many of its biological effects .
Physiological Effects
-
Gastrointestinal Function
- Pancreatic Secretion : Secretin stimulates the secretion of bicarbonate and digestive enzymes from the pancreas. In clinical studies, intravenous administration of secretin has shown a dose-dependent increase in pancreatic enzyme output, particularly lipase and bicarbonate .
- Biliary Secretion : It enhances bile production and flow, facilitating fat digestion.
- Renal Function
- Cardiac Effects
- Central Nervous System Activity
- Thermogenic Effects
Table 1: Summary of Key Findings on Secretin's Biological Activity
Clinical Applications
Despite its established roles in digestion and metabolism, secretin has been investigated for various therapeutic applications:
- Autism Spectrum Disorders (ASD) : Initial interest arose from anecdotal reports suggesting improvements in ASD symptoms following secretin treatment. However, systematic reviews have indicated no significant benefits from secretin for treating ASD symptoms, leading to recommendations against its use for this purpose .
- Potential Anti-Obesity Agent : The dual role of secretin in increasing energy expenditure while decreasing food intake presents an attractive avenue for further research into its use as an anti-obesity agent .
Q & A
Q. What informed consent elements are critical for Secretin trials involving pediatric populations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
